molecular formula C13H20N4O2S B5465929 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone

2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone

Cat. No. B5465929
M. Wt: 296.39 g/mol
InChI Key: IDEKKASEEQTQKD-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone, also known as BTTSC, is a chemical compound that has been studied for its potential applications in scientific research. BTTSC is a thiosemicarbazone derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone involves its ability to chelate metal ions such as iron and copper. This leads to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by scavenging ROS and inhibiting the expression of pro-inflammatory cytokines. In infectious diseases, this compound inhibits the replication of viruses and bacteria by disrupting their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In infectious diseases, this compound inhibits the replication of viruses and bacteria by disrupting their DNA synthesis.

Advantages and Limitations for Lab Experiments

2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone has several advantages for lab experiments such as its low toxicity and high solubility in water. However, this compound also has some limitations such as its instability in acidic conditions and its potential to chelate essential metal ions in cells.

Future Directions

There are several future directions for research on 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone. One area of research could be the development of this compound derivatives with improved stability and specificity for metal ions. Another area of research could be the investigation of the potential of this compound as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and infectious diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a thiosemicarbazone derivative that has been studied for its potential applications in scientific research. This compound has been shown to have anti-tumor, neuroprotective, and anti-infective effects. The mechanism of action of this compound involves its ability to chelate metal ions and generate ROS. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of this compound derivatives and investigation of its therapeutic potential.

Synthesis Methods

The synthesis of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone involves the reaction of 2-butyl-1,3-diaminopropane with 1,3,5-triketone in the presence of thiosemicarbazide. The resulting product is this compound, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone has been studied for its potential applications in various scientific research fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to have anti-tumor activity by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antiviral and antibacterial activity.

properties

IUPAC Name

[(Z)-(2-butyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-isoindol-5-ylidene)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-2-3-6-17-11(18)9-5-4-8(15-16-13(14)20)7-10(9)12(17)19/h9-10H,2-7H2,1H3,(H3,14,16,20)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEKKASEEQTQKD-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2CCC(=NNC(=S)N)CC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)C2CC/C(=N/NC(=S)N)/CC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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